molecular formula C7H7Cl2F2NO B6591610 5-Chloro-2-(difluoromethoxy)aniline hydrochloride CAS No. 1431963-04-0

5-Chloro-2-(difluoromethoxy)aniline hydrochloride

Cat. No.: B6591610
CAS No.: 1431963-04-0
M. Wt: 230.04 g/mol
InChI Key: NHRGZRZIYISYBL-UHFFFAOYSA-N
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Description

5-Chloro-2-(difluoromethoxy)aniline hydrochloride: is a chemical compound with the molecular formula C7H7Cl2F2NO. It is a derivative of aniline, where the aniline ring is substituted with a chlorine atom at the 5th position and a difluoromethoxy group at the 2nd position. The compound is often used in various chemical and pharmaceutical research applications due to its unique properties .

Scientific Research Applications

Chemistry: In chemistry, 5-Chloro-2-(difluoromethoxy)aniline hydrochloride is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules .

Biology: In biological research, this compound is used to study the effects of halogenated anilines on biological systems. It may be used in assays to investigate enzyme interactions and metabolic pathways .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may be used in the development of new drugs targeting specific diseases .

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its unique properties make it valuable for various industrial applications .

Safety and Hazards

The compound is classified under GHS07 for safety. It carries the signal word ‘Warning’ and has hazard statements H302, H312, H315, H319, H332, H335 . These statements indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(difluoromethoxy)aniline hydrochloride typically involves the reaction of 5-chloro-2-nitroaniline with difluoromethyl ether under specific conditions. The nitro group is then reduced to an amine, and the resulting compound is converted to its hydrochloride salt .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product in its hydrochloride form .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 5-Chloro-2-(difluoromethoxy)aniline hydrochloride involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The difluoromethoxy group and chlorine atom play a crucial role in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Uniqueness: 5-Chloro-2-(difluoromethoxy)aniline hydrochloride is unique due to the presence of both the chlorine atom and the difluoromethoxy group. This combination imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

5-chloro-2-(difluoromethoxy)aniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClF2NO.ClH/c8-4-1-2-6(5(11)3-4)12-7(9)10;/h1-3,7H,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHRGZRZIYISYBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)N)OC(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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